molecular formula C19H19N3O2S B2465365 2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE CAS No. 1448066-60-1

2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE

Cat. No.: B2465365
CAS No.: 1448066-60-1
M. Wt: 353.44
InChI Key: YYIJOOPZPQHBRL-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE is a complex organic compound that features a benzylsulfanyl group, an oxadiazole ring, and a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a benzylthiol reacts with a suitable electrophilic precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of the oxadiazole ring can produce various reduced heterocycles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may inhibit key enzymes involved in cell division and survival pathways, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE: shares structural similarities with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-20-19(24-22-14)11-16-9-5-6-10-17(16)21-18(23)13-25-12-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIJOOPZPQHBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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